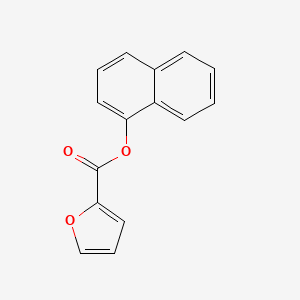

Naphthalen-1-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

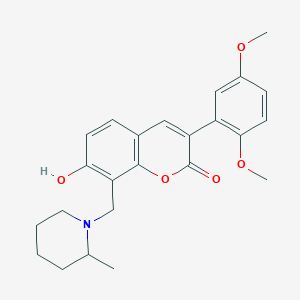

“Naphthalen-1-yl furan-2-carboxylate” is a chemical compound with the IUPAC name 5-(1-naphthyl)-2-furoic acid . It has a molecular weight of 238.24 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of polysubstituted furans, such as “Naphthalen-1-yl furan-2-carboxylate”, has been achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of “Naphthalen-1-yl furan-2-carboxylate” can be represented by the Inchi Code: 1S/C15H10O3/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H, (H,16,17) .Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical And Chemical Properties Analysis

“Naphthalen-1-yl furan-2-carboxylate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 238.24 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Naphthalen-1-yl furan-2-carboxylate and its derivatives have been widely studied for their synthesis and reactivity. Aleksandrov et al. (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further treated to produce various thioamide derivatives. These derivatives underwent various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017). Similarly, Aleksandrov et al. (2018) reported the synthesis of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole through a condensation process, which was also subjected to various electrophilic substitution reactions (Aleksandrov et al., 2018).

Synthetic Approaches

Arrault et al. (2001, 2002) described a novel one-step synthesis approach for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, demonstrating the compound's potential in aromatic applications. This process involved the use of substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the compound's versatility in synthetic chemistry (Arrault et al., 2001) (Arrault et al., 2002).

Biological Activities

Dong et al. (2009) explored 2-(furan-2-yl)naphthalen-1-ol derivatives as potent and selective antibreast cancer agents. This research indicated the potential of naphthalen-1-yl furan-2-carboxylate derivatives in oncology, particularly in targeting breast cancer (Dong et al., 2009).

Environmental Applications

In environmental research, Zhang et al. (2004) studied the biodegradation pathway of carboxylated naphthalene, providing insights into the degradation of polycyclic aromatic hydrocarbons. This research is crucial in understanding the environmental impact and biodegradation processes of naphthalene derivatives (Zhang et al., 2004).

Direcciones Futuras

The synthesis of polysubstituted furans, such as “Naphthalen-1-yl furan-2-carboxylate”, has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Propiedades

IUPAC Name |

naphthalen-1-yl furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYBXZAVXVKZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-1-yl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)

![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)

![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)